molecular formula C11H17N3O2 B2694267 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1706286-61-4

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2694267
CAS RN: 1706286-61-4
M. Wt: 223.276
InChI Key: SNAWTVAYRDXCFK-UHFFFAOYSA-N
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Description

“N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H. It also contains a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a tetrahydropyran ring attached to a pyrazole ring via a methylene (-CH2-) bridge. An acetamide group (-NHCOCH3) is likely attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring, for instance, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the polar acetamide group might enhance its solubility in polar solvents .

Scientific Research Applications

Coordination Chemistry

K. Chkirate et al. (2019) explored pyrazole-acetamide derivatives in the construction of Co(II) and Cu(II) coordination complexes, demonstrating how hydrogen bonding influences self-assembly processes and contributes to significant antioxidant activity. These findings reveal the potential of pyrazole-acetamide derivatives in designing metal-organic frameworks with desired functionalities (Chkirate et al., 2019).

Synthetic Methodologies

L. Fotouhi et al. (2007) described an efficient synthesis of tetrahydrobenzo[b]pyran derivatives using an electrogenerated base, showcasing a novel approach to synthesizing heterocyclic compounds which could be applicable to the synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide derivatives (Fotouhi et al., 2007).

Biological Activity

The exploration of the biological activities of compounds structurally related to this compound is evident in the work by K. Chkirate et al. (2022), who synthesized coordination complexes with antibacterial properties against common pathogens, indicating the potential for developing new antimicrobial agents (Chkirate et al., 2022).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s a drug or a drug candidate, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a skin or eye irritant .

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-9(15)13-11-6-12-14(8-11)7-10-2-4-16-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAWTVAYRDXCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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